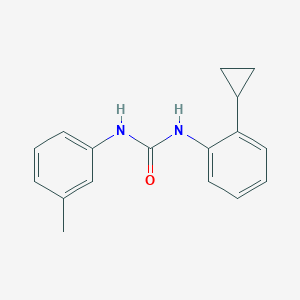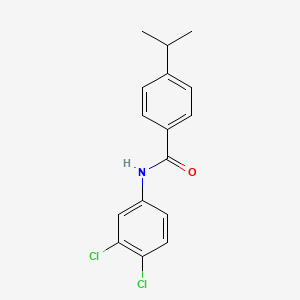
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops.
Mécanisme D'action
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea acts as a cytokinin, a type of plant hormone that regulates cell division and differentiation. It binds to cytokinin receptors and activates downstream signaling pathways, leading to the promotion of cell division and elongation. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea also stimulates the expression of genes involved in fruit development and ripening.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been shown to increase the activity of enzymes involved in cell division and elongation, such as cellulase and expansin. It also increases the accumulation of sugars, organic acids, and antioxidants in fruits, leading to improved fruit quality. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can also affect the expression of genes involved in stress responses and defense mechanisms in plants.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea is a powerful tool for studying plant growth and development in the laboratory. It can be used to induce parthenocarpy, study the effects of cytokinins on cell division and elongation, and investigate the molecular mechanisms of fruit development and ripening. However, N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be expensive and difficult to obtain in large quantities. It also has limited solubility in water, which can affect its effectiveness in some experiments.
Orientations Futures
There are several directions for future research on N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea. One area of interest is the optimization of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea application methods, such as timing, concentration, and mode of application, to maximize its effects on fruit size, yield, and quality. Another area of interest is the investigation of the molecular mechanisms of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea-induced parthenocarpy and the identification of genes involved in this process. Additionally, the potential use of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea in other crops and its effects on plant-microbe interactions are also areas of interest for future research.
Méthodes De Synthèse
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 3-methylphenyl isocyanate with 2-cyclopropylphenylamine in the presence of a base or the reaction of 3-methylphenyl isocyanate with cyclopropylphenylamine in the presence of a catalyst. The purity of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and strawberries. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has also been used to induce parthenocarpy, the development of fruit without fertilization, in various crops.
Propriétés
IUPAC Name |
1-(2-cyclopropylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-5-4-6-14(11-12)18-17(20)19-16-8-3-2-7-15(16)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRZYRIUMXDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)



![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)
![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)
![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)